molecular formula C18H17N3O3 B5999623 6-hydroxy-1,3-dimethyl-5-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)pyrimidine-2,4-dione

6-hydroxy-1,3-dimethyl-5-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)pyrimidine-2,4-dione

Cat. No.: B5999623
M. Wt: 323.3 g/mol
InChI Key: KFXZABHEOOJNSO-UHFFFAOYSA-N
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Description

6-hydroxy-1,3-dimethyl-5-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-hydroxy-1,3-dimethyl-5-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and functional group modifications. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide (DMF), and catalysts such as copper or palladium.

Scientific Research Applications

6-hydroxy-1,3-dimethyl-5-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-1,3-dimethyl-5-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acids. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 6-hydroxy-1,3-dimethyl-5-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)pyrimidine-2,4-dione include other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11(15-16(22)20(2)18(24)21(3)17(15)23)19-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXZABHEOOJNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC2=CC=CC=C21)C3=C(N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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